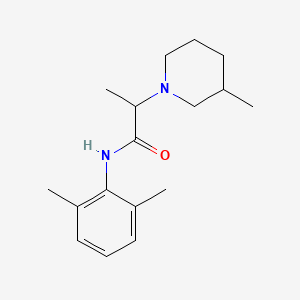
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM is widely used in scientific research as a pharmacological agent due to its unique biochemical and physiological properties.
作用機序
DBM's mechanism of action is not fully understood, but it is believed to act through multiple pathways. DBM has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DBM also activates the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In addition, DBM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
DBM has been shown to have a variety of biochemical and physiological effects. DBM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, DBM has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM has also been shown to have low toxicity and is well tolerated in animal models. However, DBM has some limitations for lab experiments. DBM is not water-soluble, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of DBM is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of DBM. One potential direction is the development of DBM as a therapeutic agent for cancer and other diseases. Another potential direction is the study of DBM's role in modulating the immune system and its potential use as an adjuvant in vaccine development. Additionally, further research is needed to elucidate the exact mechanism of action of DBM and its potential interactions with other compounds.
合成法
DBM can be synthesized through a condensation reaction between 2,6-dimethylbenzoyl chloride and 3-methylpiperidin-1-ylpropan-1-one. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps.
科学的研究の応用
DBM has been extensively studied for its pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer effects. DBM has been shown to have potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. DBM has also been studied for its ability to modulate the immune system and its potential use as an adjuvant in vaccine development.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12-7-6-10-19(11-12)15(4)17(20)18-16-13(2)8-5-9-14(16)3/h5,8-9,12,15H,6-7,10-11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMJKSUUMHDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

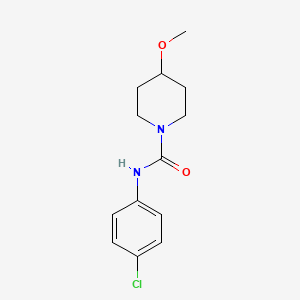
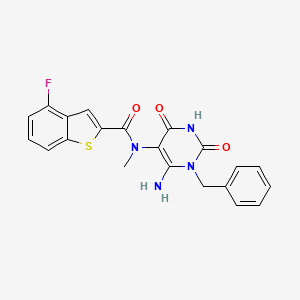
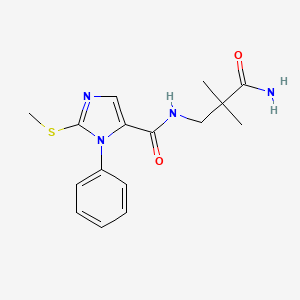
![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)
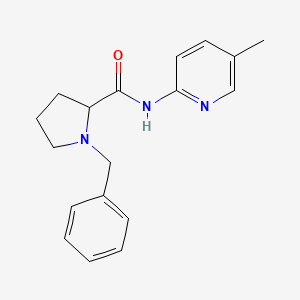
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)
![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)